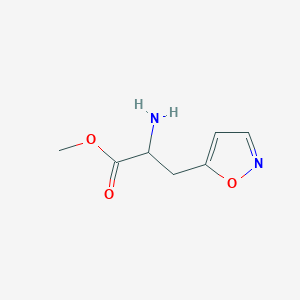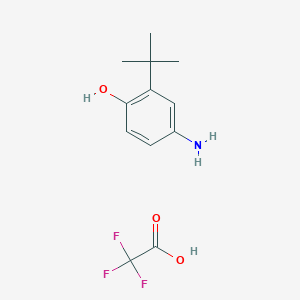
1-(4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxamide is a synthetic organic compound characterized by a chromen-4-one backbone. The chromen-4-one scaffold is well-regarded in medicinal chemistry due to its biological activities, including anti-inflammatory, anti-cancer, and antioxidant properties. This particular compound is a hybrid structure containing chromen-4-one and piperidine carboxamide, possibly enhancing its therapeutic potential.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 1-(4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxamide involves multiple synthetic steps:
Formation of the chromen-4-one core: : Starting from a suitable precursor like a substituted phenol and coupling with an appropriate aldehyde under acid catalysis to form the chromen-4-one scaffold.
Methoxylation and Methylation: : Functionalization of the chromen-4-one with methoxy and methyl groups using reagents like methanol and methyl iodide, often under basic conditions.
Linking to Benzoyl Piperidine: : The chromen-4-one derivative is then coupled with 4-benzoyl piperidine using a reagent like carbodiimide to form the final compound.
Industrial Production Methods: In an industrial setting, the synthesis might be streamlined by optimizing reaction conditions such as solvent choice, temperature, and the use of catalysts to increase yield and purity. Continuous flow chemistry might be employed to handle multi-step synthesis more efficiently and safely.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: : Transformation of the methoxy group to hydroxyl or carboxylic acid under strong oxidizing conditions.
Reduction: : Reduction of the ketone group to secondary alcohol using hydrides such as sodium borohydride.
Substitution: : The amide or methoxy groups may undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: : Using oxidizing agents like potassium permanganate or chromic acid.
Reduction: : Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Utilizing nucleophiles such as amines or thiols, often in polar aprotic solvents like DMSO or DMF.
Major Products:
From Oxidation: : Products might include carboxylic acids or quinones.
From Reduction: : Products could be secondary alcohols or fully reduced chroman derivatives.
From Substitution: : Could form new derivatives with varied functional groups replacing the methoxy or amide moieties.
Wissenschaftliche Forschungsanwendungen
Chemistry: : 1-(4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxamide serves as a key intermediate in the synthesis of novel pharmacophores, studying its reactivity for creating new drug candidates.
Biology: : This compound might be explored for its effects on cellular pathways, particularly in cancer cell lines where chromen-4-one derivatives show cytotoxicity.
Medicine: : Given its structural features, it could act as an anti-cancer, anti-inflammatory, or neuroprotective agent, pending thorough pharmacological and toxicological studies.
Industry: : Beyond medicinal chemistry, its applications might extend to materials science for the development of specialty polymers or organic semiconductors.
Wirkmechanismus
Molecular Targets and Pathways: 1-(4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxamide is likely to exert its biological effects by:
Inhibiting Enzymes: : Such as kinases involved in cell signaling pathways, particularly those governing cell growth and apoptosis.
Binding to Receptors: : Possibly interacting with hormone or neurotransmitter receptors, modulating their activity.
Antioxidant Pathways: : Scavenging free radicals and reducing oxidative stress, thus protecting cellular components from damage.
Vergleich Mit ähnlichen Verbindungen
7-methoxy-4-oxo-4H-chromene-3-carboxamide
1-(4-methoxybenzoyl)piperidine-4-carboxamide
2-methyl-4H-chromen-3-yl-methyl-piperidine-carboxamide
This compound's uniqueness lies in the combined attributes of both the chromen-4-one and piperidine carboxamide structures, making it a promising candidate for various scientific research avenues.
Eigenschaften
IUPAC Name |
1-[4-(7-methoxy-2-methyl-4-oxochromen-3-yl)oxybenzoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6/c1-14-22(21(27)19-8-7-18(30-2)13-20(19)31-14)32-17-5-3-16(4-6-17)24(29)26-11-9-15(10-12-26)23(25)28/h3-8,13,15H,9-12H2,1-2H3,(H2,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHNYEIDAWIYMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=C(C=C3)C(=O)N4CCC(CC4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2707278.png)
![4-benzyl-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2707279.png)
![ethyl 2-butanamido-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2707281.png)



![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2707286.png)


![6-methyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2707292.png)


